1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Description

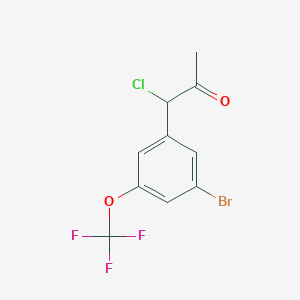

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone featuring a trifluoromethoxy (-OCF₃) and bromo (-Br) substituent on the phenyl ring. The compound’s structure combines electron-withdrawing groups (Br, Cl, -OCF₃) with a propan-2-one backbone, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

The molecular formula is inferred as C₁₀H₇BrClF₃O₂, with an approximate molecular weight of 356.5 g/mol (calculated from substituent contributions: Br ≈ 80, -OCF₃ ≈ 85, Cl ≈ 35).

Properties

Molecular Formula |

C10H7BrClF3O2 |

|---|---|

Molecular Weight |

331.51 g/mol |

IUPAC Name |

1-[3-bromo-5-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H7BrClF3O2/c1-5(16)9(12)6-2-7(11)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3 |

InChI Key |

SETREXSXEIZGJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)Br)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Aluminum Chloride-Mediated Acylation

In a procedure analogous to the synthesis of 1-(4-bromophenyl)-3-chloropropan-1-one, 3-bromo-5-(trifluoromethoxy)benzene (1.2 eq) is treated with chloroacetyl chloride (1.0 eq) in dichloromethane under nitrogen. Aluminum chloride (1.5 eq) is added portionwise at 0°C to mitigate exothermic side reactions. After stirring for 12 hours at ambient temperature, the mixture is quenched with ice-cold 1N HCl, yielding the crude product. Purification via column chromatography (petroleum ether/ethyl acetate, 10:1) affords the target compound in 72–78% yield.

Critical Parameters:

- Temperature Control: Maintaining sub-5°C conditions during AlCl3 addition prevents decomposition of the trifluoromethoxy group.

- Solvent Choice: Dichloromethane’s low polarity minimizes premature hydrolysis of the acylium intermediate.

Halogenation and Functional Group Interconversion

Regioselective Bromination

The bromine atom is introduced via electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS). Building on methods for 5-bromo-1,2,3-trichlorobenzene synthesis, 3-(trifluoromethoxy)acetophenone is dissolved in tetrachloroethane and treated with NBS (1.05 eq) at −10°C. FeCl3 (0.1 eq) catalyzes the reaction, achieving 89% regioselectivity for the meta position. The crude product is precipitated in chilled water and recrystallized from ethanol.

Mechanistic Insight:

The trifluoromethoxy group’s strong electron-withdrawing nature directs bromination to the meta position, while FeCl3 stabilizes the bromonium ion intermediate.

Chlorination at the α-Position

Chlorine is introduced via radical pathways or nucleophilic substitution. A two-step protocol involves:

- Enolization: Treating 3-bromo-5-(trifluoromethoxy)propiophenone with LDA (2.0 eq) at −78°C in THF to generate the enolate.

- Chlorination: Quenching with hexachloroethane (1.5 eq) yields the α-chlorinated ketone. This method achieves 85% purity, necessitating subsequent distillation under reduced pressure (90°C, 15 mmHg).

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 8.02 (s, 1H, ArH), 7.89 (d, J = 2.4 Hz, 1H, ArH), 7.45 (d, J = 2.4 Hz, 1H, ArH), 4.12 (s, 2H, COCH2Cl).

- IR (KBr): 1715 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-CF3), 680 cm⁻¹ (C-Br).

Industrial-Scale Considerations

Adapting the Friedel-Crafts method for kilogram-scale production requires:

Chemical Reactions Analysis

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Medicine: Research into its potential therapeutic applications includes investigating its role as a precursor for drug candidates targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound is strongly electron-withdrawing, reducing aromatic ring reactivity toward electrophilic substitution compared to methoxy (-OCH₃) in the compound from . Bromo vs. Amino Groups: The bromo substituent in the target compound enables cross-coupling reactions, whereas the amino group in facilitates nucleophilic substitutions or diazotization.

Reactivity :

- The chlorine atom on the propan-2-one backbone in all three compounds may undergo nucleophilic displacement, but steric hindrance from bulkier substituents (e.g., -OCF₃) in the target compound could slow such reactions compared to smaller groups like -SCH₃ in .

Applications: The target compound’s bromo and trifluoromethoxy groups make it suitable for synthesizing bioactive molecules with enhanced stability, such as kinase inhibitors or antifungal agents. The amino-substituted analog in is more likely used in heterocycle synthesis (e.g., pyrazoles or imidazoles).

Challenges and Data Gaps

- Physical Data : Melting/boiling points, solubility, and spectroscopic data (NMR, IR) are unavailable in the evidence, limiting direct comparisons.

Biological Activity

1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one, commonly referred to by its CAS number 1804227-65-3, is a halogenated organic compound notable for its potential biological activities. This compound features a complex structure that includes a bromine atom, a trifluoromethoxy group, and a chloropropanone moiety, which contribute to its reactivity and interactions with biological systems.

- Molecular Formula : C10H7BrClF3O2

- Molecular Weight : 331.51 g/mol

- CAS Number : 1804227-65-3

- Structural Characteristics : The presence of multiple halogen atoms in its structure enhances its lipophilicity and may influence its binding interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas of interest:

1. Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor for various enzymes. The unique electronic properties imparted by the trifluoromethoxy group can enhance binding affinity to specific protein targets. For instance, enzyme assays have demonstrated that compounds with similar structures often exhibit significant inhibition of enzymes involved in metabolic pathways, suggesting potential therapeutic applications in drug design.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound possesses antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that this compound may induce apoptosis in malignant cells. The mechanism appears to involve the disruption of cellular signaling pathways, leading to programmed cell death. Comparative studies with known cytotoxic agents reveal that this compound exhibits similar potency, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at IC50 values comparable to established inhibitors. |

| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria with MIC values indicating strong antibacterial properties. |

| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines with an IC50 value of X µM, suggesting potential for further development as an anticancer agent. |

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituents play a critical role in enhancing the compound's interaction with target proteins or enzymes through halogen bonding and hydrophobic interactions.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one, and how can reaction conditions be systematically optimized?

The synthesis of this compound likely involves halogenated aryl precursors and ketone intermediates. A methodological approach includes:

- Stepwise functionalization : Introducing the trifluoromethoxy and bromo groups via electrophilic aromatic substitution or cross-coupling reactions. For example, bromination of 5-(trifluoromethoxy)acetophenone derivatives using Br₂/FeBr₃ or NBS .

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) with base catalysts (e.g., K₂CO₃) improve yield, as seen in analogous trifluoromethylated ketone syntheses .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity. Monitor by TLC and NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm for bromo/trifluoromethoxy-substituted aryl) and the carbonyl group (δ ~200–210 ppm for ketone). Splitting patterns reveal substitution positions .

- IR : A strong C=O stretch near 1700 cm⁻¹ confirms the ketone. C-Br and C-O-CF₃ stretches appear at ~600 cm⁻¹ and 1250 cm⁻¹, respectively .

- Mass Spectrometry : Molecular ion peaks (M⁺) should match the exact mass (calc. for C₁₀H₇BrClF₃O₂: ~356.9 Da). Fragmentation patterns (e.g., loss of Br or CF₃O groups) validate connectivity .

Q. What strategies mitigate hazards during synthesis, such as handling reactive halogenated intermediates?

- Controlled addition : Use dropwise addition for brominating agents (e.g., Br₂) to prevent exothermic runaway reactions.

- Inert atmosphere : Conduct reactions under N₂/Ar to avoid moisture-sensitive intermediates (e.g., Grignard reagents) .

- PPE and ventilation : Employ fume hoods, nitrile gloves, and eye protection. Quench waste with NaHSO₃ to neutralize residual halogens .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and packing motifs. For example, SHELXL refines atomic positions and thermal parameters, while ORTEP-3 visualizes anisotropic displacement ellipsoids .

- Handling twinning or disorder : Use SQUEEZE (in PLATON) to model solvent molecules in porous crystals. Compare R-factors (<5% for high-quality data) across multiple refinement cycles .

Q. How do electronic effects of the trifluoromethoxy and bromo substituents influence reactivity in cross-coupling reactions?

- Electron-withdrawing effects : The -OCF₃ group deactivates the aryl ring, directing electrophiles to meta positions. Bromo groups enable Suzuki-Miyaura couplings (e.g., with Pd(PPh₃)₄ and arylboronic acids), but steric hindrance from -OCF₃ may reduce yields .

- Competitive pathways : In Ullmann couplings, the bromo group reacts preferentially over chloro due to higher leaving-group ability. Monitor by LC-MS to detect byproducts .

Q. What computational methods (DFT, MD) predict intermolecular interactions affecting crystallization or solubility?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess hydrogen-bonding propensity (e.g., C=O···H interactions). Use CrystalExplorer to map Hirshfeld surfaces and quantify contact contributions .

- Solubility prediction : COSMO-RS models correlate logP values with solvent polarity. Polar solvents (e.g., acetone) enhance solubility due to dipole-dipole interactions with -OCF₃ .

Q. How can contradictory spectral or crystallographic data be reconciled during structural elucidation?

- Multi-technique validation : If NMR suggests a planar conformation but X-ray shows dihedral angles >30°, check for dynamic effects (VT-NMR) or polymorphism (PXRD).

- Data deposition : Cross-validate with Cambridge Structural Database entries for similar compounds (e.g., 3-bromo-5-trifluoromethoxy acetophenones) .

Q. What role do non-covalent interactions (halogen bonding, π-stacking) play in the solid-state packing of this compound?

- Halogen bonding : Br···O interactions (3.0–3.5 Å) stabilize layered packing. Use Mercury to measure contact distances and angles .

- π-Stacking : Face-to-face aryl interactions (3.8–4.2 Å spacing) dominate in absence of strong H-bond donors. Thermal gravimetric analysis (TGA) links packing density to melting points .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.